molecular formula C19H28N2O4 B2858068 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate CAS No. 1207455-37-5

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate

Cat. No.: B2858068
CAS No.: 1207455-37-5
M. Wt: 348.443
InChI Key: BQDWTKGOXJXCIY-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (CAS: 1207455-37-5) is a protected, multifunctional piperazine derivative of high value in medicinal chemistry and pharmaceutical research. Piperazine rings are a fundamental scaffold found in a vast array of approved drugs and bioactive molecules, spanning therapeutic areas such as antipsychotic, anticancer, antidepressant, and antiviral agents . This compound serves as a crucial synthetic intermediate, or building block, for the construction of more complex molecules. The presence of both benzyl (Cbz) and tert-butyl (Boc) protecting groups on the piperazine nitrogen atoms allows for selective deprotection and further functionalization, providing researchers with strategic flexibility in synthetic routes . The additional methyl substituents on the ring carbon atoms further increase the structural diversity and steric tuning that can be achieved, enabling the exploration of structure-activity relationships (SAR). With a documented purity of 95% , this reagent is supplied For Research Use Only. It is intended for use in laboratory settings by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDWTKGOXJXCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylenediamine Cyclization with α-Halo Ketones

Patent WO2019193134A1 details a high-yield route using ethylenediamine and 2-chloro-2-methylpropanal in tetrahydrofuran (THF), achieving 78% conversion to 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. Catalytic hydrogenation with 10% Pd/C at 4 bar H₂ pressure completes ring saturation, yielding 2,2-dimethylpiperazine with ≤3.5% residual imine content. This method’s critical parameters include:

Parameter Optimal Range Effect on Yield
Hydrogenation pressure 3.5-4 bar <±2% yield variance
Pd/C loading 5% w/w >90% conversion
Temperature 60-65°C Reduces reaction time by 40%

Recent optimization trials demonstrate that substituting THF with 2-methyltetrahydrofuran increases reaction safety while maintaining yield parity.

Reductive Amination of Diamine Precursors

An alternative approach described in ACS BioConjugate Chemistry employs sequential reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃). Starting with 2-(piperazin-1-yl)ethanamine, the method achieves 60% yield for tertiary amine formation through controlled addition of N-methyl-4-piperidone. Key advantages include:

  • Ambient temperature conditions (20-25°C)
  • Chemoselectivity >95% for secondary amine formation
  • Compatibility with acid-sensitive protecting groups

This pathway proves particularly effective for introducing asymmetrical substitution patterns, enabling the incorporation of 2,6-dimethyl groups through sterically directed alkylation.

Regioselective Carboxylation Strategies

Installing the 1-tert-butyl and 4-benzyl ester groups requires precise control over reaction regiochemistry. Current industrial practice favors a three-stage process:

Transient Protection of Piperazine Nitrogens

Initial protection of the piperazine nitrogens using ethyl trifluoroacetate (EtTFA) creates differentiated reaction sites. In a representative procedure:

  • Dissolve 2,6-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile at 0°C
  • Add EtTFA (2.2 eq) dropwise over 30 minutes
  • Stir at room temperature for 4 hours (conversion >99% by ¹H NMR)

This step generates N,N’-bis(trifluoroacetyl)-2,6-dimethylpiperazine, leaving the C1 and C4 positions available for carboxylation.

Sequential Esterification at C1 and C4

Controlled addition of chloroformate reagents enables sequential protection:

Step 1: tert-Butyl Carbonate Installation

  • Reagent: di-tert-butyl dicarbonate (Boc₂O)
  • Conditions: DMAP catalyst (0.1 eq), CH₂Cl₂, 0°C → RT
  • Yield: 89% isolated as white crystalline solid

Step 2: Benzyl Chloroformate Coupling

  • Reagent: benzyl chloroformate (Cbz-Cl)
  • Conditions: N-methylmorpholine (1.5 eq), THF, -20°C
  • Yield: 76% after silica gel chromatography

Critical monitoring by ¹³C NMR confirms complete conversion, with characteristic carbonyl signals at δ 155.8 ppm (Boc) and δ 156.2 ppm (Cbz).

Process Optimization and Scaling Challenges

Transitioning from laboratory-scale synthesis (≤100 g) to industrial production (≥50 kg batches) introduces distinct engineering considerations:

Hydrogenation Reactor Design

Large-scale hydrogenation of tetrahydropyrazine intermediates requires:

  • Multi-stage pressure control (0-5 bar gradient)
  • Palladium catalyst recycling systems
  • Explosion-proof agitation mechanisms

Patent data indicates that continuous flow hydrogenation reduces catalyst loading by 30% while maintaining 92% conversion efficiency.

Crystallization-Induced Diastereomer Resolution

The final compound’s stereochemical purity depends on controlled crystallization. Optimal parameters include:

  • Solvent system: heptane/ethyl acetate (4:1 v/v)
  • Cooling rate: 0.5°C/min from 60°C to -10°C
  • Seed crystal addition at 40°C

This protocol achieves ≥99.5% diastereomeric excess, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Comprehensive characterization of this compound requires multimodal analytical techniques:

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

  • δ 1.44 (s, 9H, tert-butyl)
  • δ 2.31 (s, 6H, N-CH₃)
  • δ 5.12 (s, 2H, PhCH₂O)
  • δ 7.35 (m, 5H, aromatic)

HRMS (ESI+):
Calculated for C₁₉H₂₈N₂O₄ [M+H]⁺: 349.2124
Observed: 349.2121

Chromatographic Purity Assessment

HPLC method validation parameters:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 65:35 MeCN/H₂O (+0.1% TFA)
  • Retention time: 8.72 min
  • Purity: 99.1% (area normalization)

Industrial Applications and Derivative Synthesis

The protected dicarboxylate serves as a key intermediate in developing:

  • Kinase inhibitors (e.g., JAK2/STAT3 pathway modulators)
  • Antibody-drug conjugates (ADCs) with controlled linker chemistry
  • Positron emission tomography (PET) tracers via ¹¹C-labeling

Recent clinical trials utilize the compound’s orthogonal protection strategy to create branched peptide architectures with improved metabolic stability.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate may be used to study biological processes or as a precursor for bioactive compounds.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Applications : Piperazine dicarboxylates are increasingly used in asymmetric catalysis. For example, tert-butyl-protected variants serve as precursors for chiral auxiliaries in enantioselective alkylation reactions .
  • Drug Development : Derivatives with hydroxymethyl or pyrrolidine substituents (e.g., 317365-33-6, 1263093-90-8) are explored as intermediates for kinase inhibitors or protease inhibitors, though specific biological data remain proprietary .

Biological Activity

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (CAS Number: 1207455-37-5) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O4C_{19}H_{28}N_{2}O_{4} with a molecular weight of approximately 348.44 g/mol. The compound features a piperazine ring substituted with a benzyl group and tert-butyl group, which may influence its pharmacological properties.

Neuroprotective Properties

Piperazine derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. A study highlighted that certain piperazine compounds could inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease. Given the structural characteristics of this compound, it may similarly interact with acetylcholinesterase or other neuroreceptors.

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAcetylcholinesterase Inhibition<1
Compound BAnti-inflammatory5
Compound CAnalgesic<10
This compound Potential Neuroprotective EffectsTBDHypothetical based on structure

Study on Piperazine Derivatives

A comparative study on the biological activities of various piperazine derivatives demonstrated that modifications in the piperazine ring significantly affect their pharmacological profiles. For example, compounds with bulky groups like tert-butyl showed enhanced lipophilicity and better blood-brain barrier penetration. This suggests that this compound may possess similar advantageous properties for neuropharmacological applications.

In Vivo Efficacy

In vivo studies involving related piperazine compounds have shown promising results in reducing inflammation and pain in murine models. These findings support further investigation into the efficacy of this compound as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate, and how are intermediates purified?

  • Methodology : The synthesis typically involves sequential protection of the piperazine core. For example:

N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .

Regioselective benzylation at the 4-position via nucleophilic substitution, often employing benzyl chloride and a catalytic base (e.g., K₂CO₃).

Methylation at positions 2 and 6 using methyl iodide under controlled pH to avoid over-alkylation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) by analyzing bond lengths and angles in the piperazine ring .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis of the ester groups or tert-butyl cleavage. Stability assays (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylation be addressed to minimize byproducts?

  • Optimization Strategies :

  • Use bulky bases (e.g., DBU) to sterically hinder undesired substitution sites.
  • Employ kinetic control via low-temperature reactions (−20°C) to favor benzylation at the less hindered nitrogen .
  • Monitor reaction progress in real-time using inline FTIR to detect intermediate formation .

Q. What computational methods are suitable for predicting the compound’s conformational flexibility and binding affinity?

  • Molecular Dynamics (MD) Simulations : Simulate the piperazine ring’s chair-to-boat transitions in solvent (e.g., DMSO) using AMBER or GROMACS.
  • Docking Studies : Screen against target proteins (e.g., neurotransmitter receptors) with AutoDock Vina, focusing on hydrogen bonding with the dicarboxylate groups .

Q. How can contradictory biological activity data across studies be resolved?

  • Troubleshooting Framework :

  • Validate assay conditions (e.g., pH, serum concentration) that may alter the compound’s protonation state or solubility.
  • Compare cell permeability using Caco-2 assays with/without P-glycoprotein inhibitors .
  • Perform dose-response curves (IC50/EC50) across multiple cell lines to identify tissue-specific effects .

Q. What green chemistry approaches are viable for scaling up synthesis while reducing waste?

  • Sustainable Methods :

  • Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Use immobilized lipases for enantioselective esterification to reduce racemization .
  • Implement flow chemistry to enhance heat/mass transfer and minimize solvent use .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported yields for the tert-butyl protection step.
    • Root Cause : Variability in Boc₂O stoichiometry or moisture content in reagents.
    • Resolution :

Pre-dry reagents over molecular sieves.

Use in situ FTIR to monitor carbamate formation (disappearance of Boc₂O’s carbonyl peak at ~1750 cm⁻¹) .

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